Tert-butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C18H28N2O2·HCl. It is a precursor used in the synthesis of various pharmaceutical compounds, including fentanyl and its analogues. This compound is significant in medicinal chemistry due to its role in the development of potent analgesics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of N-Boc-piperidine with phenethylamine under controlled conditions to form the intermediate product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Tert-butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Serves as a precursor in the synthesis of analgesics like fentanyl.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The rigidity incorporated into the linker region of the bifunctional protein degraders impacts the 3D orientation of the degrader and thus ternary complex formation. This mechanism is crucial for targeted protein degradation, which is a promising approach in drug development.
Comparison with Similar Compounds
Similar Compounds
- N-Phenethyl-4-piperidone (NPP)
- 4-Anilino-N-phenethylpiperidine (ANPP)
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows for the formation of a stable ternary complex in targeted protein degradation. This property makes it particularly valuable in the development of novel therapeutic agents.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-18(2,3)22-17(21)20-11-9-14(10-12-20)13-16(19)15-7-5-4-6-8-15;/h4-8,14,16H,9-13,19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJGYITQMYFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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